(4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane
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Overview
Description
(4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane is a compound characterized by its unique structure, which includes a trimethylsilyl group attached to a pentenynyl chain with diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane typically involves the coupling of a trimethylsilyl group with a pentenynyl chain. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing, with a focus on its role in drug design and delivery.
Mechanism of Action
The mechanism of action of (4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane involves its interaction with molecular targets through various pathways. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the diphenyl substituents can participate in π-π interactions, influencing the compound’s reactivity and selectivity in different reactions .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Another silane compound used in reduction reactions and as a hydrosilylation reagent.
1,4-Bis(trimethylsilyl)benzene: A compound with similar structural features, used in the synthesis of advanced materials.
Uniqueness
(4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane is unique due to its combination of a trimethylsilyl group with a pentenynyl chain and diphenyl substituents. This structure imparts distinct reactivity and selectivity, making it valuable in various synthetic applications.
Properties
CAS No. |
834897-83-5 |
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Molecular Formula |
C20H22Si |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
4,5-diphenylpent-4-en-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C20H22Si/c1-21(2,3)16-10-15-20(19-13-8-5-9-14-19)17-18-11-6-4-7-12-18/h4-9,11-14,17H,15H2,1-3H3 |
InChI Key |
GFIOAAFZLCBKKD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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